Cas no 129157-10-4 ((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine structure
129157-10-4 structure
Product Name:(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine
CAS No:129157-10-4
MF:C16H26N2
MW:246.391044139862
CID:91649
PubChem ID:7577789
Update Time:2025-10-29

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine
    • (R)-(+)-N-(2-Propyl)-1-phenyl-2-(1-piperidino)ethylamine
    • (R)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine
    • (R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine
    • N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine
    • ((1R)-1-phenyl-2-piperidylethyl)(methylethyl)amine
    • (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE
    • (R)-N-isopropyl-1-phenyl-2-piperidinoethylamine
    • 1-((R)-2-isopropylamino-2-phenylethyl)piperidine
    • (R)-N-(2-PROPYL)-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE
    • (R)-1-(2-PROPYLAMINO)-1-PHENYL-2-(1-PIPERIDYL)ETHANE
    • (R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95%
    • (R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine, AldrichCPR
    • DTXSID20428823
    • SCHEMBL14438343
    • MFCD06799074
    • 129157-10-4
    • SBB059554
    • AKOS022180606
    • DTXCID50379657
    • MDL: MFCD06799074
    • Inchi: 1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1
    • InChI Key: MOSZAQRPQVSXBM-INIZCTEOSA-N
    • SMILES: N1(C[C@@H](C2C=CC=CC=2)NC(C)C)CCCCC1

Computed Properties

  • Exact Mass: 246.21000
  • Monoisotopic Mass: 246.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Color/Form: Grayish yellow liquid
  • Density: 0,931 g/cm3
  • Boiling Point: 341.5±22.0 °C at 760 mmHg
  • Flash Point: 115.6±13.3 °C
  • Refractive Index: 1.5090
  • PSA: 15.27000
  • LogP: 3.54040
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine Security Information

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine Production Method

Additional information on (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine (CAS No. 129157-10-4): A Comprehensive Overview

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine (CAS No. 129157-10-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as R-PHPP for brevity, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this intriguing molecule.

Chemical Structure and Properties

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine is a chiral amine with a molecular formula of C15H23N3. The compound features a phenyl group, a piperidine ring, and an isopropylamine moiety, all connected through a chiral carbon center. This specific arrangement imparts unique stereochemical properties to the molecule, which are crucial for its biological activity. The chiral center at the 2-position of the phenylethylamine moiety ensures that the compound exhibits distinct enantiomeric properties compared to its (S)-enantiomer.

The physical properties of (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine include a melting point of approximately 65°C and a boiling point of around 260°C. It is moderately soluble in water and highly soluble in organic solvents such as ethanol and methanol. These solubility characteristics make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine can be achieved through several routes, each with its own advantages and challenges. One common method involves the asymmetric synthesis of the chiral amine using chiral catalysts or auxiliaries. For instance, a well-documented approach involves the use of chiral phosphine ligands in palladium-catalyzed allylic substitution reactions to introduce the piperidine ring selectively on the desired carbon center.

Another approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the amine bond. This method typically involves the condensation of an appropriate phenylethylamine derivative with an isopropylamine precursor in the presence of a chiral auxiliary. The resulting intermediate can then be deprotected to yield the final product with high enantiomeric purity.

Biological Activities and Therapeutic Potential

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that this compound exhibits potent activity as a selective serotonin reuptake inhibitor (SSRI), making it a promising candidate for the treatment of depression and anxiety disorders.

In addition to its SSRI activity, (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine has also been investigated for its effects on dopamine and norepinephrine reuptake. Studies have demonstrated that it can modulate these neurotransmitter systems, suggesting potential applications in treating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Recent Research Developments

The therapeutic potential of (R)-N-(1-Phenyl-2-(piperidin-1-y l)ethyl)propan - 2 - amine strong > has been further supported by recent research findings. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant neuroprotective effects in cellular models of neurodegeneration. The researchers found that it can reduce oxidative stress and prevent neuronal cell death, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.

In another study published in Pharmacology & Therapeutics, researchers explored the pharmacokinetic properties of (R)-N-(1 - Phen yl - 2 - ( piper idin - 1 - yl ) eth yl ) pro pan - 2 - amine strong > . The results indicated that it has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity, which are essential for developing it as a viable therapeutic agent.

Clinical Trials and Future Prospects

Clinical trials are currently underway to evaluate the safety and efficacy of (R)-N -( 1 - Phen yl - 2 - ( p iper idin - 1 - yl ) eth yl ) pro pan - 2 - amine strong > in various therapeutic indications. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential benefits in larger patient populations.

The future prospects for < strong > ( R ) - N -( 1 - Phen yl - 2 -( p iper idin - 1 - yl ) eth yl ) pro pan - 2 - amine strong > are promising. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic efficacy while minimizing side effects. Additionally, efforts are being made to identify novel targets and mechanisms through which this compound can exert its beneficial effects.

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